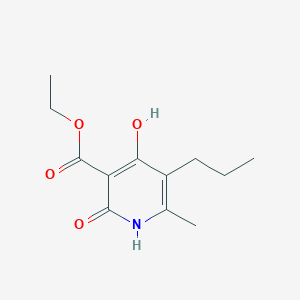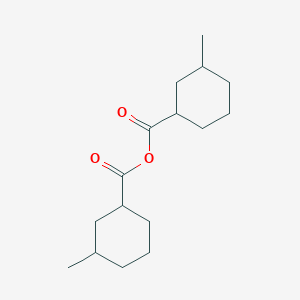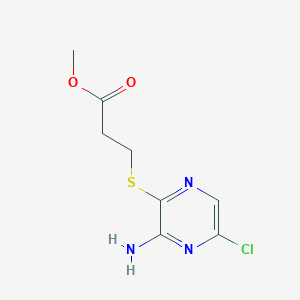
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester is a chemical compound with a complex structure that belongs to the class of pyridine derivatives This compound is characterized by its unique arrangement of functional groups, which include a hydroxyl group, a propyl group, a methyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a suitable pyridine derivative with an esterifying agent can yield the desired ethyl ester compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Applications De Recherche Scientifique
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester: This compound has a similar structure but with an isopropyl group instead of a propyl group.
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylic acid ethyl ester: This compound has a pyran ring instead of a pyridine ring.
Uniqueness
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6-methyl-2-oxo-5-propyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-4-6-8-7(3)13-11(15)9(10(8)14)12(16)17-5-2/h4-6H2,1-3H3,(H2,13,14,15) |
Clé InChI |
VERJEPRBCQFSPP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NC(=O)C(=C1O)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)




![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)







